molecular formula C17H21BO2 B177416 (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid CAS No. 121554-18-5

(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid

Cat. No. B177416
M. Wt: 268.2 g/mol
InChI Key: QRZCEXCQSFQDMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .


Synthesis Analysis

The synthesis of “(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid” can be achieved through the Suzuki-Miyaura coupling, a metal-catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of “(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid” is represented by the Inchi Code: 1S/C17H21BO2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h6-13,19-20H,2-5H2,1H3 . The molecular weight is 268.16 .


Chemical Reactions Analysis

The Suzuki-Miyaura coupling is a key reaction involving “(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid”. This reaction is used to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .


Physical And Chemical Properties Analysis

“(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Chemical Biology and Supramolecular Chemistry

    • Boronic acid-based compounds have found numerous applications in chemical biology and supramolecular chemistry .
    • They are used in reversible click reactions, which have numerous applications in these fields .
    • The chemical properties and biocompatibility of boronic acid-based compounds have inspired the exploration of novel chemistries .
  • Medicinal Chemistry

    • Boronic acid has been widely integrated with peptides with the goal of discovering peptide ligands with novel biological activities .
    • This effort has led to broad applications in medicinal chemistry .
    • The diverse applications of peptide boronic acids in medicinal chemistry include the identification of covalent reversible enzyme inhibitors .
  • Chemical Biology

    • Boronic acid-mediated peptide cyclization and peptide modifications have been studied .
    • The facile chemical synthesis of peptide boronic acids has paved the way for developing a growing number of peptide boronic acids .
  • Organic Field-Effect Transistors

    • (4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid is used as a reactant in the synthesis of organic field-effect transistors based on organic semiconductors containing diazaboroles .
  • Cycloparaphenylenes

    • This compound is also used in the synthesis of cycloparaphenylenes via Suzuki coupling .
  • Sensing Applications

    • Boronic acids, including “(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid”, are increasingly utilized in diverse areas of research .
    • They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • These sensing applications can be homogeneous assays or heterogeneous detection .
  • Biological Labelling, Protein Manipulation, and Modification

    • The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
  • Electrophoresis of Glycated Molecules

    • Boronic acids are also used for electrophoresis of glycated molecules .
  • Building Materials for Microparticles

    • They are employed as building materials for microparticles for analytical methods .
  • Controlled Release of Insulin

    • Boronic acids are used in polymers for the controlled release of insulin .
  • Cross-Coupling Reactions

    • Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions .
    • They display interesting properties and reactivities due to their enhanced Lewis acidity in comparison to boronic acids .
    • Some applications of borinic acids in cross-coupling reactions have been reported .
  • Catalysis

    • Borinic acids are used in catalysis .
    • They catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring opening reactions .
  • Bioactive Compounds

    • Borinic acids have been used as bioactive compounds .
    • They have been integrated with peptides with the goal of discovering peptide ligands with novel biological activities .
    • This effort has led to broad applications in medicinal chemistry and chemical biology .
  • Recognition and Detection of Glycans

    • Boronic acids have been used for the recognition and detection of glycans on proteins or cancer cell surfaces .
  • Delivery of siRNAs

    • Boronic acids have been used in the development of pH-responsive devices for the delivery of siRNAs .
  • Recognition of RNA or Bacterial Surfaces

    • Boronic acids have been used for the recognition of RNA or bacterial surfaces .

Safety And Hazards

“(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid” is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water in case of contact with eyes (P305+P351+P338) .

Future Directions

As a key reagent in the Suzuki-Miyaura coupling, “(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid” has significant potential for future research and applications in the field of organic synthesis. Its use in the formation of carbon-carbon bonds makes it a valuable tool in the creation of complex organic compounds .

properties

IUPAC Name

[4-(4-pentylphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h6-13,19-20H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZCEXCQSFQDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572952
Record name (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid

CAS RN

121554-18-5
Record name (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Pentyl-4-biphenylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Bromo-4′-pentylbiphenyl (3 g, 9.9 mmol) was added in one portion to Mg (0.27 g, 11.1 mmol), treated with I2, in THF (40 mL). The mixture was heated at reflux for 3 h, cooled to −78° C. and trimethyl borate (2.06 g, 19.8 mmol) was added dropwise. The mixture was warmed to room temperature over 1 h, acidified with HCl (2 M, 50 mL), extracted with Et2O (3×50 mL). The combined ethereal washes were extracted with NaOH (100 mL, 1 M). The aqueous phase was acidified with concentrated HCl, extracted with Et2O (3×50 mL), dried (MgSO4) and the solvent removed under reduced to give the title compound (2.07 g, 78%) as an off white powder.
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
Mg
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
2.06 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid

Citations

For This Compound
1
Citations
V Reddy - 2014 - hull-repository.worktribe.com
Ferroelectric Liquid Crystal Displays offer fast switching times in the sub millisecond region and a high contrast ratio. There is a need for faster refresh rates to cope with fast moving …
Number of citations: 3 hull-repository.worktribe.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.